3-Methyl-1-penten-3-ol

Description

This compound is a tertiary alcohol.

Structure

3D Structure

Properties

IUPAC Name |

3-methylpent-1-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-4-6(3,7)5-2/h4,7H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYAEUXHCMTPOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870794 | |

| Record name | 1-Penten-3-ol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918-85-4 | |

| Record name | 3-Methyl-1-penten-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Penten-3-ol, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-1-penten-3-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Penten-3-ol, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Penten-3-ol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpent-1-en-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-1-penten-3-ol: Structural Formula and Isomerism

This technical guide provides a comprehensive overview of 3-methyl-1-penten-3-ol, a tertiary alcohol with applications in organic synthesis. The document details its structural formula, explores its various isomers, presents key physicochemical data, and outlines relevant experimental protocols, targeting researchers, scientists, and professionals in drug development.

Structural Elucidation of this compound

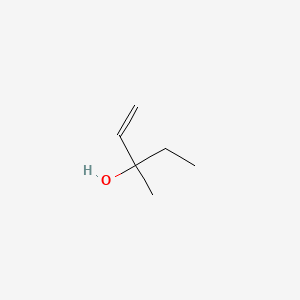

This compound, with the molecular formula C₆H₁₂O, is a tertiary alcohol.[1][2] Its structure is characterized by a five-carbon pentane chain with a double bond at the first carbon (1-pentene) and a hydroxyl (-OH) group and a methyl (-CH₃) group both attached to the third carbon.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-methylpent-1-en-3-ol.[1]

Key Structural Features:

The structural formula of this compound is depicted below.

Caption: Structural formula of this compound.

Isomerism in C₆H₁₂O Alcohols

Isomers are molecules that share the same molecular formula but have different arrangements of atoms.[4] this compound exhibits both constitutional isomerism and stereoisomerism.

Caption: Classification of isomers relevant to this compound.

Constitutional Isomers

Constitutional isomers, or structural isomers, have the same molecular formula but differ in the connectivity of their atoms.[5] For the molecular formula C₆H₁₂O, numerous constitutional isomers exist, which can be categorized as chain, positional, or functional group isomers.

Chain Isomers: These isomers have different carbon skeleton arrangements. For example, a methyl group can be positioned at different points along the main carbon chain.

Positional Isomers: These isomers have the same carbon skeleton but differ in the position of the functional group (in this case, the hydroxyl group and the double bond).

Functional Group Isomers: These isomers have different functional groups. While the focus here is on alcohols, other functional group isomers of C₆H₁₂O include aldehydes, ketones, and cyclic ethers.

A selection of constitutional isomers of this compound that are also unsaturated alcohols are listed in the table below.

Stereoisomers

Stereoisomers have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms.

Enantiomers: The third carbon atom in this compound is a chiral center because it is bonded to four different groups: a hydroxyl group, a methyl group, an ethyl group, and a vinyl group. This chirality gives rise to a pair of non-superimposable mirror images known as enantiomers: (R)-3-methyl-1-penten-3-ol and (S)-3-methyl-1-penten-3-ol.[6] These enantiomers have identical physical properties except for their interaction with plane-polarized light and their reactivity with other chiral molecules.

Caption: Enantiomers of this compound.

Diastereomers: While this compound itself does not have diastereomers, some of its constitutional isomers with multiple chiral centers or a combination of chiral centers and geometric isomerism can exist as diastereomers.

Physicochemical Data of this compound and Its Isomers

The following table summarizes key physical properties of this compound and some of its constitutional isomers. This data is crucial for designing separation and purification protocols.

| Compound Name | CAS Number | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| This compound | 918-85-4 | 117-118[7][8] | 0.838[7][8] | 1.428[7][8] |

| (Z)-3-Hexen-1-ol (Leaf alcohol) | 928-96-1 | 156-157[9] | 0.848[9] | 1.440[9] |

| 1-Hexanol | 111-27-3 | 157[10] | 0.820 (at 20°C)[10] | 1.418 (at 20°C)[10] |

| 2-Methyl-1-pentanol | 105-30-6 | 147-148 | 0.825 (at 20°C) | 1.419 (at 20°C) |

| 3-Methyl-3-pentanol | 77-74-7 | 122.4[11] | 0.829 (at 20°C)[11] | 1.419 (at 20°C) |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of tertiary alcohols like this compound is the Grignard reaction.

Protocol: Grignard Synthesis of this compound

This protocol describes the reaction of a Grignard reagent with a ketone. For the synthesis of this compound, one possible route involves the reaction of vinylmagnesium bromide with butan-2-one.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Vinyl bromide

-

Butan-2-one

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions (three-necked flask, dropping funnel, reflux condenser)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of Grignard Reagent:

-

Place magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere.

-

Add a small volume of anhydrous diethyl ether.

-

Add a solution of vinyl bromide in anhydrous diethyl ether dropwise via the dropping funnel. The reaction is initiated, which is evident by bubble formation and a gentle reflux. Maintain a steady reflux by controlling the rate of addition and, if necessary, by cooling the flask in a water bath.

-

After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of vinylmagnesium bromide.

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of butan-2-one in anhydrous diethyl ether dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under reduced pressure.

-

Caption: Workflow for the Grignard synthesis of this compound.

Chiral Separation of Enantiomers

The separation of the (R) and (S) enantiomers of this compound requires chiral separation techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.

Protocol: Chiral HPLC Separation

This is a general protocol that would need to be optimized for this compound.

Materials:

-

Racemic this compound

-

HPLC-grade mobile phase solvents (e.g., hexane, isopropanol)

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®)

-

HPLC system with a suitable detector (e.g., UV or refractive index detector)

Procedure:

-

Column Selection and Equilibration:

-

Select a chiral stationary phase known to be effective for the separation of chiral alcohols. Polysaccharide-based CSPs are a common starting point.

-

Install the column in the HPLC system and equilibrate it with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

-

Mobile Phase Optimization:

-

The mobile phase typically consists of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).

-

The ratio of these solvents is critical for achieving separation. Start with a standard mobile phase composition (e.g., 90:10 hexane:isopropanol) and adjust the ratio to optimize the resolution between the enantiomer peaks.

-

-

Sample Preparation and Injection:

-

Dissolve a small amount of racemic this compound in the mobile phase.

-

Inject a small volume of the sample solution onto the column.

-

-

Chromatographic Analysis and Data Collection:

-

Run the chromatogram and record the retention times of the two enantiomers.

-

The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.

-

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural confirmation of this compound and its isomers.

-

¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the vinyl protons, the ethyl group protons, the methyl group protons, and the hydroxyl proton. The splitting patterns and chemical shifts provide detailed information about the connectivity of the atoms.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule, confirming the absence of molecular symmetry.[2]

Spectroscopic data for this compound is available in public databases such as SpectraBase.[2]

References

- 1. brainly.in [brainly.in]

- 2. spectrabase.com [spectrabase.com]

- 3. 3-Methyl-1-pentyn-3-ol(77-75-8) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound | C6H12O | CID 13519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. This compound | 918-85-4 [chemicalbook.com]

- 9. Leaf alcohol | 928-96-1 [chemicalbook.com]

- 10. 1-Hexanol - Wikipedia [en.wikipedia.org]

- 11. 3-Hexenol | C6H12O | CID 5281167 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of 3-Methyl-1-penten-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-penten-3-ol is a tertiary alcohol with the chemical formula C6H12O.[1][2] It is a flammable liquid and finds utility in various chemical syntheses. This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and a discussion of its reactivity. The information is intended to serve as a valuable resource for professionals in research and development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C6H12O | [1][2] |

| Molecular Weight | 100.16 g/mol | [1][2][3] |

| IUPAC Name | 3-methylpent-1-en-3-ol | [2] |

| CAS Number | 918-85-4 | [2] |

| Appearance | Colorless clear liquid (est) | [4] |

| Density | 0.838 g/mL at 25 °C | [1][5] |

| Boiling Point | 117-118 °C | [1][5] |

| Melting Point | 22.55 °C (estimate) | [1] |

| Flash Point | 25.56 °C (78.00 °F) | [4] |

| Refractive Index (n20/D) | 1.428 | [1][5] |

| Solubility | Not miscible or difficult to mix in water. Soluble in alcohol. | [5] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. Available spectral information includes:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both 1H NMR and 13C NMR spectra are available for this compound.[2][6]

-

Mass Spectrometry (MS) : GC-MS data is available, with a top peak at m/z 71.[2]

-

Infrared (IR) Spectroscopy : FTIR spectra are available for this compound.[2]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

The synthesis of tertiary alcohols such as this compound is commonly achieved through a Grignard reaction. This involves the reaction of a Grignard reagent with a suitable ketone or ester. For this compound, one possible route is the reaction of vinylmagnesium bromide with butan-2-one.

Materials:

-

Magnesium turnings

-

Vinyl bromide

-

Butan-2-one

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard glassware for inert atmosphere reactions (three-neck flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried three-neck flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place magnesium turnings.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Slowly add a solution of vinyl bromide in anhydrous diethyl ether from the dropping funnel. The reaction should be initiated (slight warming and bubbling). If the reaction does not start, a small crystal of iodine can be added as an initiator.

-

Once the reaction has started, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent (vinylmagnesium bromide).

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of butan-2-one in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the ether layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

-

Reactivity and Chemical Behavior

This compound is a tertiary alcohol containing a vinyl group, which dictates its reactivity.

-

Reactions with Ozone and OH Radicals : Studies have investigated the gas-phase reactions of this compound with ozone (O3) and hydroxyl radicals (OH).[7] The rate coefficient for the reaction with O3 was determined to be (5.2 ± 0.6) × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹, and with OH radicals, it was (6.2 ± 1.8) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹.[7] The reaction with ozone proceeds via electrophilic addition to the double bond, forming a primary ozonide which then decomposes.[7]

-

Hydrogenation : The double bond in this compound can be hydrogenated to yield the corresponding saturated tertiary alcohol, 3-methyl-3-pentanol.[5]

Safety and Handling

This compound is a flammable liquid and vapor.[2][8] It is also harmful if swallowed.[2][4] Therefore, appropriate safety precautions must be taken during its handling and storage.

-

Personal Protective Equipment (PPE) : Wear suitable protective clothing, gloves, and eye/face protection.[4][9]

-

Handling : Keep away from sources of ignition.[1][4] Use in a well-ventilated area.[9] Ground and bond containers when transferring material.[9]

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible substances in a tightly closed container.[9]

Visualizations

Synthesis of this compound via Grignard Reaction

References

- 1. chembk.com [chembk.com]

- 2. This compound | C6H12O | CID 13519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound [thegoodscentscompany.com]

- 5. This compound | 918-85-4 [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Page loading... [wap.guidechem.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Navigating the Spectral Landscape of 3-Methyl-1-penten-3-ol: A Technical Guide to its 1H and 13C NMR Signatures

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of the Nuclear Magnetic Resonance Spectra of a Key Tertiary Allylic Alcohol.

This technical guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 3-methyl-1-penten-3-ol. Understanding the spectral characteristics of this tertiary allylic alcohol is crucial for its identification, purity assessment, and for tracking its transformations in various chemical processes, which are of significant interest in synthetic chemistry and drug development. This document presents predicted spectral data based on established principles of NMR spectroscopy, outlines detailed experimental protocols for acquiring such spectra, and includes a visual representation of the molecule's structure and its NMR-active nuclei.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the 1H and 13C NMR spectra of this compound. These predictions are based on the analysis of its chemical structure and typical values for similar functional groups.

Table 1: Predicted 1H NMR Spectral Data for this compound (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1a (vinyl) | ~5.90 | dd | Jax ≈ 17.4, Jab ≈ 1.5 | 1H |

| H-1b (vinyl) | ~5.20 | dd | Jbx ≈ 10.7, Jab ≈ 1.5 | 1H |

| H-2 (vinyl) | ~5.10 | dd | Jax ≈ 17.4, Jbx ≈ 10.7 | 1H |

| OH | ~1.5-2.5 (variable) | s | - | 1H |

| H-4 (CH₂) | ~1.60 | q | J ≈ 7.5 | 2H |

| C3-CH₃ | ~1.25 | s | - | 3H |

| H-5 (CH₃) | ~0.90 | t | J ≈ 7.5 | 3H |

dd = doublet of doublets, s = singlet, q = quartet, t = triplet

Table 2: Predicted 13C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (=CH₂) | ~144 |

| C-2 (=CH) | ~112 |

| C-3 (quaternary C-OH) | ~73 |

| C-4 (CH₂) | ~35 |

| C3-CH₃ | ~28 |

| C-5 (CH₃) | ~8 |

Experimental Protocols

Acquiring high-quality 1H and 13C NMR spectra is fundamental for structural elucidation. The following provides a generalized methodology for the NMR analysis of this compound.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound due to its excellent dissolving power for organic molecules and its single, well-characterized residual solvent peak.

-

Concentration: Prepare a solution by dissolving approximately 5-10 mg of the purified alcohol in 0.5-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR instruments can also reference the residual solvent peak (CHCl₃ at 7.26 ppm for 1H NMR and CDCl₃ at 77.16 ppm for 13C NMR).

-

Filtration: To remove any particulate matter, the solution can be filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For 1H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Acquisition Time: Approximately 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A spectral width of 12-16 ppm is appropriate.

For 13C NMR Spectroscopy:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain a spectrum with single lines for each unique carbon atom.

-

Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 256 to 1024) is required.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, particularly to ensure the observation of quaternary carbons.

-

Spectral Width: A spectral width of 200-240 ppm is standard.

DEPT (Distortionless Enhancement by Polarization Transfer) Experiments:

To aid in the assignment of carbon signals, DEPT-90 and DEPT-135 experiments are highly recommended.

-

A DEPT-90 spectrum will only show signals for CH groups.

-

A DEPT-135 spectrum will show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons are not observed in DEPT spectra.

Visualization of Molecular Structure and NMR Connectivity

The following diagram illustrates the chemical structure of this compound and highlights the different proton and carbon environments that give rise to the NMR signals discussed.

Caption: Molecular structure of this compound with labeled carbon and proton environments.

An In-depth Technical Guide to the Stereochemistry and Chirality of 3-Methyl-1-penten-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1-penten-3-ol is a tertiary allylic alcohol characterized by a single stereocenter at the C3 position, rendering it a chiral molecule. This guide provides a comprehensive technical overview of its stereochemical properties, including the synthesis of its racemic and enantiomerically-enriched forms, methods for chiral resolution, and its significance as a chiral building block in the pharmaceutical industry. Detailed experimental protocols, quantitative data, and structural visualizations are presented to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction to the Chirality of this compound

This compound, with the chemical formula C₆H₁₂O, possesses a chiral center at the carbon atom bearing the hydroxyl group (C3). This chirality arises from the presence of four different substituents attached to this carbon: a methyl group, an ethyl group, a vinyl group, and a hydroxyl group. Consequently, this compound exists as a pair of non-superimposable mirror images known as enantiomers: (R)-3-methyl-1-penten-3-ol and (S)-3-methyl-1-penten-3-ol.

The distinct three-dimensional arrangement of these enantiomers can lead to differential interactions with other chiral molecules, such as biological receptors and enzymes. This stereospecificity is of paramount importance in drug development, as the therapeutic efficacy and toxicological profile of a chiral drug are often associated with a single enantiomer.[1][2][3][4] Therefore, the ability to synthesize and isolate enantiomerically pure forms of chiral building blocks like this compound is a critical aspect of modern pharmaceutical research. Tertiary allylic alcohols, in particular, are valuable motifs in medicinal chemistry due to their metabolic stability compared to primary and secondary alcohols.[5]

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O | [7] |

| Molecular Weight | 100.16 g/mol | [7] |

| IUPAC Name | 3-methylpent-1-en-3-ol | [7] |

| CAS Number | 918-85-4 | [7] |

| Boiling Point | 117-118 °C | |

| Density | 0.838 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.428 | |

| Specific Rotation ([α]²⁰/D) of (R)-enantiomer | Data not available | |

| Specific Rotation ([α]²⁰/D) of (S)-enantiomer | Data not available |

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound

(Note: The following data are predicted based on spectral information from PubChem and standard chemical shift values.[7] Experimental verification is recommended.)

¹H NMR (CDCl₃, 400 MHz)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OH | ~1.5 (broad) | s | - |

| H1 (vinyl, trans to C3) | ~5.90 | dd | J = 17.4, 10.8 |

| H2 (vinyl, cis to C3) | ~5.20 | dd | J = 17.4, 1.2 |

| H2' (vinyl, geminal) | ~5.05 | dd | J = 10.8, 1.2 |

| -CH₂- (ethyl) | ~1.60 | q | J = 7.4 |

| -CH₃ (methyl at C3) | ~1.25 | s | - |

| -CH₃ (ethyl) | ~0.90 | t | J = 7.4 |

¹³C NMR (CDCl₃, 100 MHz)

| Carbon | Chemical Shift (δ, ppm) |

| C1 (vinyl CH) | ~144.5 |

| C2 (vinyl CH₂) | ~112.0 |

| C3 (quaternary C-OH) | ~74.5 |

| C4 (ethyl CH₂) | ~34.0 |

| C5 (ethyl CH₃) | ~8.5 |

| C3-CH₃ (methyl) | ~27.5 |

Synthesis and Enantiomeric Resolution

The synthesis of racemic this compound is most commonly achieved through a Grignard reaction. The separation of the resulting enantiomers can be accomplished via several methods, with enzymatic kinetic resolution being a prominent and green chemistry approach.

Synthesis of Racemic this compound via Grignard Reaction

The reaction of vinylmagnesium bromide with 2-butanone (methyl ethyl ketone) provides a direct route to racemic this compound.

Experimental Protocol: Grignard Synthesis

-

Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of vinyl bromide in anhydrous tetrahydrofuran (THF) to the magnesium suspension. The reaction is initiated by gentle warming and maintained at reflux until the magnesium is consumed.

-

Grignard Reaction: Cool the freshly prepared vinylmagnesium bromide solution to 0 °C in an ice bath. Add a solution of 2-butanone in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield this compound.

Enzymatic Kinetic Resolution of (R/S)-3-Methyl-1-penten-3-ol

Lipase-catalyzed kinetic resolution is an effective method for separating the enantiomers of racemic alcohols.[2][8] This process relies on the differential rate of acylation of the two enantiomers by a lipase in the presence of an acyl donor.

Experimental Protocol: Lipase-Catalyzed Resolution

-

Reaction Setup: To a solution of racemic this compound in an organic solvent (e.g., hexane or toluene), add an acyl donor such as vinyl acetate.

-

Enzymatic Reaction: Add a commercially available lipase, for example, immobilized Candida antarctica lipase B (CALB). The reaction mixture is then agitated at a controlled temperature (e.g., 30-40 °C).

-

Monitoring: The progress of the reaction is monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the unreacted alcohol and the newly formed ester.

-

Workup and Separation: Once the desired conversion (typically around 50%) is reached, the enzyme is filtered off. The unreacted (S)-alcohol and the (R)-ester are then separated by column chromatography.

-

Hydrolysis: The separated (R)-ester can be hydrolyzed back to the (R)-alcohol using a base such as sodium hydroxide in methanol.

Chiral Analysis

The determination of enantiomeric purity is crucial. Chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) are the primary analytical techniques for this purpose.

Table 3: General Parameters for Chiral GC Analysis

| Parameter | Condition |

| Column | Chiral capillary column (e.g., β-cyclodextrin-based) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split |

| Oven Program | Temperature gradient (e.g., 50 °C to 180 °C at 2 °C/min) |

| Detector | Flame Ionization Detector (FID) |

digraph "Chiral_Analysis_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#EA4335"];// Nodes sample [label="Racemic or Enantioenriched Sample"]; injection [label="Injection into Chiral GC/HPLC"]; separation [label="Separation on Chiral Stationary Phase"]; detection [label="Detection (e.g., FID, UV)"]; data [label="Chromatogram with Separated Enantiomer Peaks"]; analysis [label="Calculation of Enantiomeric Excess (ee)"]; // Workflow sample -> injection -> separation -> detection -> data -> analysis;

}

Significance in Drug Development

Chiral building blocks are fundamental in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1][2][3][4] The use of a pre-synthesized chiral molecule like (R)- or (S)-3-methyl-1-penten-3-ol can significantly simplify a complex synthesis by introducing a key stereocenter early in the synthetic route. This approach, known as the "chiral pool" strategy, avoids the need for a late-stage chiral resolution, which can be inefficient.

The tertiary allylic alcohol moiety in this compound is a valuable pharmacophore. Tertiary alcohols often exhibit improved metabolic stability compared to primary and secondary alcohols, as they are resistant to oxidation.[5] The vinyl group provides a handle for further chemical transformations, such as cross-coupling reactions, to build more complex molecular architectures. While specific examples of marketed drugs containing the this compound scaffold are not prominently documented in the general literature, the utility of chiral tertiary allylic alcohols as key intermediates in the synthesis of natural products and pharmaceuticals is well-established.[9]

Conclusion

This compound serves as an important example of a simple yet functionally rich chiral molecule. Its stereocenter at the tertiary alcohol position dictates its three-dimensional structure and its potential for stereospecific interactions in a biological context. The well-established methods for its racemic synthesis via Grignard reaction and subsequent enantiomeric resolution through enzymatic catalysis provide accessible routes to its enantiomerically pure forms. For researchers and professionals in drug development, understanding the stereochemistry of such building blocks and the methods for their preparation and analysis is crucial for the design and synthesis of next-generation chiral therapeutics.

References

- 1. 3-Methyl-1-penten-4-yn-3-ol|CAS 3230-69-1 [benchchem.com]

- 2. Dynamic Kinetic Resolution of Allylic Alcohols Mediated by Ruthenium- and Lipase-Based Catalysts [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Specific rotation - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

Synthesis of 3-Methyl-1-penten-3-ol via Grignard Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the tertiary alcohol, 3-methyl-1-penten-3-ol, through the strategic application of the Grignard reaction. This synthesis is a classic example of carbon-carbon bond formation, offering a reliable pathway to this valuable chemical intermediate. This document details the underlying reaction mechanism, a step-by-step experimental protocol, and a summary of the physicochemical and spectroscopic data of the final product.

Core Concepts: The Grignard Reaction

The Grignard reaction is a fundamental organometallic chemical reaction in which an alkyl, vinyl, or aryl-magnesium halide (the Grignard reagent) acts as a potent nucleophile, attacking an electrophilic carbon atom, such as the carbonyl carbon of a ketone or aldehyde.[1] The synthesis of this compound employs the reaction of ethylmagnesium bromide (EtMgBr) with methyl vinyl ketone.[2] The nucleophilic ethyl group of the Grignard reagent adds to the carbonyl carbon of the ketone, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates this intermediate to yield the desired tertiary alcohol.[2][3]

A critical aspect of performing a successful Grignard reaction is the strict maintenance of anhydrous (dry) conditions.[4] Grignard reagents are highly basic and will react with protic solvents, such as water or alcohols, which would quench the reagent and prevent the desired reaction with the carbonyl compound.[5] Diethyl ether or tetrahydrofuran (THF) are common anhydrous solvents used for these reactions.[6]

Reaction Mechanism and Experimental Workflow

The synthesis of this compound proceeds through a well-established nucleophilic addition mechanism. The key steps are the formation of the Grignard reagent (if not commercially sourced), the nucleophilic attack on the carbonyl, and the final protonation.

Caption: Mechanism of this compound Synthesis.

The overall experimental process can be broken down into several key stages, from the preparation of the Grignard reagent to the purification of the final product.

References

In-Depth Technical Guide: Mechanism of Acid-Catalyzed Dehydration of 3-Methyl-1-penten-3-ol

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The acid-catalyzed dehydration of alcohols is a fundamental and extensively studied reaction in organic synthesis for the formation of alkenes. This guide provides a detailed examination of the reaction mechanism for the dehydration of 3-methyl-1-penten-3-ol, a tertiary allylic alcohol. The process proceeds via an E1 elimination pathway, characterized by the formation of a resonance-stabilized tertiary allylic carbocation. This intermediate dictates the regiochemical outcome, leading predominantly to the formation of conjugated dienes. This document outlines the stepwise mechanism, product analysis, a representative experimental protocol, and quantitative data based on established chemical principles.

Core Reaction Mechanism

The acid-catalyzed dehydration of this compound follows an E1 (Elimination, Unimolecular) mechanism.[1][2] This multi-step process is initiated by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), and typically requires heat.[2][3] The overall reactivity for alcohol dehydration is dictated by the stability of the carbocation intermediate, with the trend being tertiary > secondary > primary.[2] As a tertiary alcohol, this compound undergoes this reaction with relative ease.[2]

The mechanism can be dissected into three key stages:

Step 1: Protonation of the Hydroxyl Group The reaction begins with the protonation of the hydroxyl (-OH) group of the alcohol by the acid catalyst.[1] The lone pair of electrons on the oxygen atom acts as a Lewis base, abstracting a proton from the acid. This converts the poor leaving group, a hydroxide ion (HO⁻), into an excellent leaving group, a neutral water molecule (H₂O).[1] This initial step is a rapid and reversible acid-base reaction.

Step 2: Formation of a Resonance-Stabilized Carbocation The protonated alcohol, now an alkyloxonium ion, undergoes heterolytic cleavage of the carbon-oxygen bond. The water molecule departs, and the bonding electrons remain with the oxygen. This is the rate-determining step of the E1 mechanism and results in the formation of a carbocation intermediate.

For this compound, this step yields a carbocation that is both tertiary and allylic . This dual stabilization makes it particularly stable. The positive charge is delocalized across the allylic system through resonance, creating two major resonance contributors.

Step 3: Deprotonation to Form the Alkene Product In the final step, a weak base (typically a water molecule or the conjugate base of the acid, HSO₄⁻) abstracts a proton from a carbon atom adjacent to the positively charged carbon. The electrons from the C-H bond then move to form a new π-bond, resulting in the final alkene product and regenerating the acid catalyst.

Due to the resonance stabilization, the positive charge is shared between Carbon 1 (C1) and Carbon 3 (C3). Deprotonation occurs from the position that leads to the most stable product. Abstraction of a proton from the methylene group at Carbon 4 (C4) is the most favorable pathway as it results in the formation of a conjugated diene system, which is thermodynamically more stable than an isolated or cumulated diene.

The primary product formed is 3-methyl-1,3-pentadiene , which exists as a mixture of (E) and (Z) stereoisomers.[4][5]

Mechanistic Pathway Diagram

Caption: E1 mechanism showing protonation, carbocation formation, and deprotonation.

Product Analysis and Quantitative Data

The regioselectivity of the elimination is governed by the stability of the resulting alkene product. According to Zaitsev's rule, elimination reactions tend to favor the formation of the most substituted (and therefore most stable) alkene. In this specific case, the formation of a conjugated system is a powerful thermodynamic driving force.

| Expected Product | Structure | Stability Factor | Predicted Abundance | Boiling Point (°C) |

| (E)-3-Methyl-1,3-pentadiene | CH₂=CH-C(CH₃)=CH-CH₃ | Conjugated, Trisubstituted | Major | 75-77[4] |

| (Z)-3-Methyl-1,3-pentadiene | CH₂=CH-C(CH₃)=CH-CH₃ | Conjugated, Trisubstituted | Major | ~77[5] |

| 3-Methyl-1,2-pentadiene (Allene) | CH₂=C=C(CH₃)-CH₂-CH₃ | Cumulated Diene | Minor/Trace | N/A |

Note: The table reflects predicted outcomes based on chemical principles. Actual yields can vary with reaction conditions (acid concentration, temperature, and reaction time).

Detailed Experimental Protocol

The following is a representative protocol for the acid-catalyzed dehydration of this compound, adapted from established procedures for similar tertiary alcohols.[6][7]

Materials and Reagents:

-

This compound

-

85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous calcium chloride (CaCl₂) or anhydrous sodium sulfate (Na₂SO₄)

-

Boiling chips

-

Round-bottom flask (50 mL)

-

Distillation apparatus (Hickman still or simple distillation setup)

-

Heating mantle or sand bath

-

Separatory funnel

-

Erlenmeyer flasks

-

Gas chromatograph (GC) for analysis

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask, add 5.0 mL of this compound, 2.5 mL of 85% phosphoric acid, and a few boiling chips.[6][7] Swirl gently to mix the contents.

-

Distillation: Assemble a simple distillation apparatus, ensuring the collection flask is cooled in an ice-water bath to minimize the loss of the volatile product.[6] Gently heat the reaction mixture using a heating mantle. The product, 3-methyl-1,3-pentadiene, has a boiling point of approximately 75-77°C and will co-distill with water.[4][5] Maintain the distillation temperature below 90°C to avoid the distillation of unreacted alcohol.

-

Workup and Neutralization: Transfer the collected distillate to a separatory funnel. Add 10 mL of 5% sodium bicarbonate solution to neutralize any acidic residue that may have co-distilled.[7] Stopper the funnel, vent frequently, and shake gently. Remove the lower aqueous layer.

-

Washing: Wash the organic layer with 10 mL of water, followed by 10 mL of saturated sodium chloride solution to aid in the removal of dissolved water. Separate and discard the aqueous layers after each wash.

-

Drying: Transfer the crude organic product to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous calcium chloride or sodium sulfate to act as a drying agent.[6] Swirl the flask and allow it to sit for 10-15 minutes until the liquid is clear.

-

Isolation and Analysis: Carefully decant or filter the dried product into a pre-weighed vial to determine the final mass and calculate the percent yield. The identity and purity of the product mixture can be determined using gas chromatography (GC), comparing retention times to known standards, and further characterized by IR and NMR spectroscopy.[8][9]

Experimental Workflow Diagram

Caption: A flowchart of the key steps in the synthesis and purification process.

Conclusion

The acid-catalyzed dehydration of this compound is a clear illustration of the E1 mechanism, highlighting the critical role of carbocation stability. The formation of a resonance-stabilized tertiary allylic intermediate ensures a rapid reaction under relatively mild conditions and directs the regiochemical outcome towards the thermodynamically favored conjugated diene product, 3-methyl-1,3-pentadiene. Understanding this mechanism is crucial for predicting products and optimizing conditions for the synthesis of valuable conjugated dienes in various research and development applications.

References

- 1. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson | Study.com [study.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. 3-甲基-1,3-戊二烯(顺反异构体混合物) 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. lookchem.com [lookchem.com]

- 6. Solved So I have to do a prelab for organic chemistry but I | Chegg.com [chegg.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Gas-Phase Reactions of 3-Methyl-1-penten-3-ol with OH Radicals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-penten-3-ol is a volatile organic compound (VOC) and a tertiary unsaturated alcohol. Its presence in the atmosphere, potentially from biogenic or anthropogenic sources, makes its reaction with hydroxyl (OH) radicals a crucial area of study. The OH radical is the primary daytime oxidant in the troposphere, initiating the degradation of most VOCs. Understanding the kinetics and mechanisms of the reaction between this compound and OH radicals is essential for accurately modeling atmospheric chemistry, assessing its impact on air quality, and understanding potential degradation pathways of structurally similar compounds relevant to various industries, including pharmaceuticals.

This technical guide provides a comprehensive overview of the gas-phase reactions of this compound with OH radicals. It summarizes available kinetic data for this and structurally related compounds, details common experimental protocols for studying these reactions, and presents plausible reaction mechanisms and potential products based on current scientific understanding.

Data Presentation: Reaction Rate Coefficients

While direct experimental data for the reaction of this compound with OH radicals is limited in the reviewed literature, rate coefficients for structurally similar unsaturated alcohols have been reported. These values provide a valuable basis for estimating the reactivity of this compound. The primary reaction pathways are the addition of the OH radical to the carbon-carbon double bond and the abstraction of a hydrogen atom from the molecule.

| Compound | Structure | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Experimental Method | Reference |

| 2-Methyl-3-buten-2-ol | CH₂=CH-C(CH₃)₂OH | (5.67 ± 0.13) x 10⁻¹¹ | Relative Rate | [1] |

| 3-Methyl-3-buten-1-ol | CH₂=C(CH₃)-CH₂CH₂OH | (10.04 ± 0.78) x 10⁻¹¹ | Relative Rate | [2] |

| 1-Penten-3-ol | CH₂=CH-CH(OH)-CH₂CH₃ | (6.7 ± 0.9) x 10⁻¹¹ | Relative Rate | [3] |

| Allyl Alcohol | CH₂=CH-CH₂OH | (5.46 ± 0.35) x 10⁻¹¹ | Relative Rate | [1] |

| 3-Buten-2-ol | CH₂=CH-CH(OH)-CH₃ | (5.93 ± 0.23) x 10⁻¹¹ | Relative Rate | [1] |

Note: The rate coefficients for the OH radical addition to the double bond in unsaturated alcohols are generally in the order of 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, while H-atom abstraction from the C-H bonds is typically slower, with rate constants in the order of 10⁻¹³ cm³ molecule⁻¹ s⁻¹[4]. Therefore, the reaction is expected to be dominated by the OH addition pathway.

Experimental Protocols

The study of gas-phase reactions of unsaturated alcohols with OH radicals typically involves the use of simulation chambers (smog chambers) coupled with various analytical techniques.

Relative Rate Method

A common experimental technique for determining the rate constant of a reaction is the relative rate method . This method avoids the need for direct measurement of the highly reactive and short-lived OH radical concentration.

Methodology:

-

Chamber Setup: The experiments are conducted in a smog chamber, which is a large, inert reactor (e.g., made of Teflon film or quartz)[5][6]. The chamber is filled with purified air.

-

Reactant Introduction: Known concentrations of the target compound (this compound), a reference compound with a well-known OH reaction rate constant, and an OH radical precursor are introduced into the chamber.

-

OH Radical Generation: OH radicals are typically generated in situ through the photolysis of a precursor molecule. Common precursors include:

-

Methyl nitrite (CH₃ONO) in the presence of nitric oxide (NO).

-

Hydrogen peroxide (H₂O₂) [7].

-

Ozone (O₃) in the presence of water vapor.

-

-

Monitoring Concentrations: The concentrations of the target and reference compounds are monitored over time as they are consumed by the OH radicals. This is often done using in-situ Fourier Transform Infrared (FTIR) spectroscopy or by collecting gas samples for analysis by Gas Chromatography-Mass Spectrometry (GC-MS)[8][9].

-

Data Analysis: The relative decay rates of the target and reference compounds are used to calculate the rate constant of the target compound's reaction with OH radicals, using the following equation:

ln([Target]₀ / [Target]ₜ) = (k_target / k_ref) * ln([Reference]₀ / [Reference]ₜ)

where:

-

[Target]₀ and [Target]ₜ are the concentrations of the target compound at time 0 and time t.

-

[Reference]₀ and [Reference]ₜ are the concentrations of the reference compound at time 0 and time t.

-

k_target and k_ref are the rate constants for the reaction of the OH radical with the target and reference compounds, respectively.

-

Product Identification and Quantification

FTIR Spectroscopy: Long-path FTIR spectroscopy is a powerful tool for identifying and quantifying the gaseous products of the reaction in real-time. The characteristic infrared absorption spectra of the products allow for their identification and the determination of their concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS): For more detailed analysis and identification of a wider range of products, especially those present at lower concentrations, gas samples are collected from the chamber and analyzed by GC-MS. Derivatization techniques may be employed to enhance the detectability of certain functional groups, such as carbonyls[9].

Mandatory Visualization

Caption: Workflow for studying gas-phase alcohol-OH reactions.

Reaction Mechanisms

The reaction of this compound with OH radicals is expected to proceed primarily through two main pathways: OH radical addition to the C=C double bond and, to a lesser extent, H-atom abstraction from the C-H and O-H bonds.

OH Radical Addition

The electrophilic addition of the OH radical to the double bond is the dominant pathway. The OH radical can add to either carbon atom of the double bond, leading to the formation of two possible β-hydroxyalkyl radicals.

-

Addition to C1: This leads to the formation of a secondary radical.

-

Addition to C2: This leads to the formation of a tertiary radical, which is generally more stable.

These β-hydroxyalkyl radicals will then rapidly react with molecular oxygen (O₂) in the atmosphere to form the corresponding β-hydroxyperoxy radicals. The subsequent fate of these peroxy radicals is complex and can involve reactions with NO, NO₂, HO₂, or other peroxy radicals, leading to the formation of a variety of oxygenated products, including carbonyls (aldehydes and ketones) and other multifunctional compounds.

H-atom Abstraction

While less significant than OH addition, H-atom abstraction can also occur from various positions in the this compound molecule:

-

From the hydroxyl group (-OH): This forms an alkoxy radical.

-

From the C-H bonds: Abstraction can occur from the methyl group, the ethyl group, or the CH₂ group adjacent to the double bond.

The resulting alkyl radicals will also react with O₂ to form peroxy radicals, which then undergo further reactions to form stable products.

Caption: OH addition and H-abstraction pathways.

Conclusion

The gas-phase reaction of this compound with OH radicals is an important atmospheric degradation process. Based on data from structurally similar compounds, the reaction is expected to be rapid, with a rate coefficient on the order of 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, and to be dominated by the addition of the OH radical to the carbon-carbon double bond. This initiation step leads to the formation of a complex mixture of oxygenated products.

While this guide provides a thorough overview based on the available scientific literature, it is important to note the absence of direct experimental product yield data for the reaction of this compound with OH radicals. The proposed reaction mechanisms and potential products are therefore based on analogies with similar unsaturated alcohols. Further experimental and theoretical studies are needed to fully elucidate the detailed product distribution and branching ratios for this specific reaction, which will contribute to a more accurate representation of its atmospheric chemistry in models. Such studies would be invaluable for researchers in atmospheric science, environmental chemistry, and related fields, including those in drug development who may work with structurally analogous compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Aqueous-phase photo-oxidation of selected green leaf volatiles initiated by •OH radicals: Products and atmospheric implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental Study of the Reaction of OH Radicals with Carbonyl Sulfide between 365 and 960 K: Kinetics and Products [mdpi.com]

- 5. intra.cert.ucr.edu [intra.cert.ucr.edu]

- 6. faculty.ecnu.edu.cn [faculty.ecnu.edu.cn]

- 7. Hydroxyl radical-induced formation of highly oxidized organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 3-Methyl-1-penten-3-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-methyl-1-penten-3-ol in various organic solvents. Due to a lack of readily available quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information and provides a detailed experimental protocol for determining precise solubility values.

Core Concepts: Understanding the Solubility of this compound

This compound is a tertiary alcohol with a molecular structure that dictates its solubility behavior. The presence of a hydroxyl (-OH) group allows for hydrogen bonding, contributing to its solubility in polar solvents. However, the molecule also possesses a nonpolar hydrocarbon backbone, which influences its affinity for nonpolar organic solvents.

General solubility observations indicate that this compound is:

-

Soluble in alcohols : This is attributed to the ability of both the solute and the solvent to engage in hydrogen bonding.[1][2][3]

-

Soluble in ether : Ether can act as a hydrogen bond acceptor, facilitating the dissolution of the alcohol.[4]

-

Not miscible or difficult to mix in water : The nonpolar hydrocarbon portion of the molecule limits its solubility in highly polar water.[2][3]

While precise quantitative data is not available in the reviewed literature, it is understood that this compound exhibits good solubility in a range of common organic solvents. To obtain specific solubility values, experimental determination is necessary.

Data Presentation: Qualitative Solubility Summary

| Solvent Class | Example Solvents | Qualitative Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Soluble | Hydrogen bonding between the hydroxyl groups of the solute and solvent. |

| Ethers | Diethyl ether | Soluble | Hydrogen bond accepting capability of the ether oxygen. |

| Ketones | Acetone | Likely Soluble | Polarity and hydrogen bond accepting capability of the carbonyl group. |

| Hydrocarbons | Hexane, Toluene | Likely Soluble | Van der Waals interactions between the nonpolar hydrocarbon portions. |

| Water | Poorly Soluble/Difficult to Mix | The hydrophobic character of the pentenyl group outweighs the hydrophilic nature of the single hydroxyl group.[2][3] |

Experimental Protocol for Solubility Determination

To ascertain the quantitative solubility of this compound in a specific organic solvent, the following gravimetric method can be employed. This method is robust and relies on the direct measurement of solute mass in a saturated solution.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (±0.0001 g)

-

Glass vials with airtight seals

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Oven for drying

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Accurately pipette a known volume of the chosen organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring that equilibrium between the dissolved and undissolved solute is reached. The presence of undissolved solid confirms saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the withdrawn sample through a chemically compatible syringe filter to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Transfer the filtered, saturated solution into a pre-weighed, dry container.

-

Accurately weigh the container with the solution.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator).

-

Once the solvent is fully evaporated, dry the remaining solute in an oven at a temperature below its boiling point until a constant weight is achieved.

-

Weigh the container with the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container from the final weight of the container with the dried solute.

-

Calculate the mass of the solvent in the withdrawn sample by subtracting the mass of the dissolved solute from the mass of the solution.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100 g) or moles of solute per liter of solvent (mol/L).

-

Mandatory Visualization: Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to 3-Methyl-1-penten-3-ol: A Tertiary Allylic Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-methyl-1-penten-3-ol, a tertiary allylic alcohol of interest in organic synthesis and potential therapeutic applications. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and potential reactions, and explores its reactivity, including the characteristic allylic rearrangement. Spectroscopic data are presented for structural elucidation, and its potential biological activity is discussed. This guide is intended to be a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a six-carbon tertiary allylic alcohol.[1] Its structure, featuring a hydroxyl group on a tertiary carbon adjacent to a vinyl group, imparts unique reactivity, making it a valuable building block in organic synthesis. The allylic nature of the alcohol allows for a variety of transformations, including rearrangements and substitutions, that are not as readily accessible with simple tertiary alcohols. Furthermore, emerging research points towards potential biological activities of this and structurally related compounds, suggesting its utility as a scaffold in drug discovery. This guide will delve into the core technical aspects of this compound, providing a foundation for its application in research and development.

Chemical and Physical Properties

This compound is a flammable and harmful liquid if swallowed.[1] Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O | [1] |

| Molecular Weight | 100.16 g/mol | [1] |

| IUPAC Name | 3-methylpent-1-en-3-ol | [1] |

| CAS Number | 918-85-4 | [1] |

| Boiling Point | 117-118 °C | ChemicalBook |

| Density | 0.838 g/mL at 25 °C | thegoodscentscompany.com |

| Refractive Index (n20/D) | 1.428 | thegoodscentscompany.com |

| Solubility | Soluble in alcohol; not miscible or difficult to mix in water. | ChemicalBook, thegoodscentscompany.com |

| Flash Point | 25.56 °C (78.00 °F) | thegoodscentscompany.com |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of a vinyl Grignard reagent to a ketone, or an alkyl Grignard reagent to a vinyl ketone.

Synthesis via Grignard Reaction: Vinylmagnesium Bromide and Butan-2-one

This is a representative protocol for the synthesis of this compound.

Reaction Scheme:

Figure 1. Synthesis of this compound.

Experimental Protocol:

Materials:

-

Magnesium turnings

-

Vinyl bromide

-

Anhydrous diethyl ether

-

Butan-2-one

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of vinyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings. The reaction is initiated by gentle warming. Once the reaction starts, the remaining vinyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Butan-2-one: Cool the Grignard reagent solution in an ice bath. Add a solution of butan-2-one in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Workup: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. This will precipitate magnesium salts. Separate the ether layer. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Reactivity of this compound

As a tertiary allylic alcohol, this compound exhibits reactivity characteristic of both tertiary alcohols and allylic systems.

Allylic Rearrangement

One of the most significant reactions of tertiary allylic alcohols is the acid-catalyzed allylic rearrangement, also known as the Meyer-Schuster rearrangement. In this reaction, the hydroxyl group migrates, and the double bond shifts, leading to the formation of an isomeric α,β-unsaturated aldehyde or ketone. For this compound, this rearrangement would be expected to yield 3-methyl-3-penten-2-one. A related compound, 3-methyl-1-penten-4-yn-3-ol, is known to undergo a sulfuric acid-catalyzed allylic rearrangement as a key step in the industrial synthesis of Vitamin A.[2]

Proposed Reaction Scheme:

Figure 2. Proposed allylic rearrangement.

Experimental Protocol (General):

-

Dissolve this compound in a suitable solvent such as dichloromethane or toluene.

-

Add a catalytic amount of a protic acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a Lewis acid.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer, and purify by distillation or column chromatography.

Oxidation

While tertiary alcohols are generally resistant to oxidation under standard conditions due to the absence of a hydrogen atom on the carbinol carbon, tertiary allylic alcohols can undergo oxidation.[3][4][5][6][7] Reagents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) can be used. The reaction likely proceeds through an allylic rearrangement mechanism.

Experimental Protocol (General with MnO₂):

-

Suspend activated manganese dioxide in a solution of this compound in a non-polar solvent like dichloromethane or hexane.

-

Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

-

Wash the celite pad with the solvent.

-

Combine the filtrates and evaporate the solvent to obtain the oxidized product.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinyl protons (in the range of 5-6 ppm), the ethyl group protons (a quartet and a triplet), the methyl group proton (a singlet), and the hydroxyl proton (a broad singlet).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two sp² carbons of the vinyl group, the quaternary carbinol carbon, the two carbons of the ethyl group, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands:

-

A broad peak around 3400 cm⁻¹ corresponding to the O-H stretching of the alcohol.

-

Peaks around 3080 cm⁻¹ due to the =C-H stretching of the vinyl group.

-

A sharp peak around 1640 cm⁻¹ for the C=C stretching of the alkene.

-

Strong absorptions in the 2850-3000 cm⁻¹ region due to C-H stretching of the alkyl groups.

Mass Spectrometry (MS)

The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z 100. The fragmentation pattern will likely involve the loss of a methyl group (m/z 85), an ethyl group (m/z 71), and water (m/z 82).

Applications in Drug Development

While specific applications of this compound in drug development are not extensively documented, there is evidence suggesting its potential. One study has indicated that it exhibits anti-leishmanial activity.[2] Leishmaniasis is a parasitic disease for which new and more effective treatments are needed.[1][8][9]

The mechanism of action for its anti-leishmanial activity has not been elucidated. However, many anti-leishmanial drugs target the parasite's unique biochemistry, such as its sterol biosynthesis pathway or its redox metabolism.[10] It is plausible that this compound or its derivatives could interfere with these or other essential parasitic pathways. Further research is required to explore its mechanism of action and to evaluate its potential as a lead compound for the development of new anti-leishmanial agents.

The presence of both a hydroxyl group and a double bond provides handles for further chemical modification, allowing for the synthesis of a library of derivatives to explore structure-activity relationships (SAR).

Conclusion

This compound is a versatile tertiary allylic alcohol with well-defined chemical and physical properties. Its synthesis is readily achievable through the Grignard reaction, and its reactivity is dominated by the interplay of the tertiary alcohol and the adjacent double bond, leading to characteristic reactions such as allylic rearrangements. The available spectroscopic data provide a solid basis for its identification and characterization. While its applications in drug development are still in the nascent stages, the preliminary evidence of anti-leishmanial activity warrants further investigation. This technical guide provides the foundational knowledge for researchers to explore the full potential of this compound in both synthetic and medicinal chemistry.

References

- 1. A recent update on new synthetic chiral compounds with antileishmanial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of the Anti-Leishmania mexicana and -Trypanosoma brucei Activity and Mode of Action of 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deciphering the mechanism of action of VP343, an antileishmanial drug candidate, in Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. mdpi.com [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN102850186A - Method for preparing 3-methyl-3-buten-1-ol - Google Patents [patents.google.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Toxicological Data and Safety Precautions for 3-Methyl-1-penten-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data and essential safety precautions for 3-Methyl-1-penten-3-ol (CAS No. 918-85-4). The information is intended to support researchers, scientists, and professionals in drug development in the safe handling and assessment of this compound.

Chemical and Physical Properties

This compound is a tertiary alcohol with the molecular formula C6H12O.[1][2][3] It is a flammable liquid and vapor.[2][4][5]

| Property | Value | Source |

| Molecular Formula | C6H12O | [1][2][3] |

| Molar Mass | 100.16 g/mol | [1][2] |

| Density | 0.838 g/mL at 25 °C | [1][6] |

| Boiling Point | 117-118 °C | [1][6] |

| Flash Point | 25.56 °C (78.00 °F) | [3][7] |

| Water Solubility | Not miscible or difficult to mix in water. Soluble in alcohol. | [3][4][6] |

| Refractive Index | n20/D 1.428 | [1][6][7] |

Toxicological Data

The available toxicological data for this compound primarily focuses on acute toxicity. It is classified as harmful if swallowed.[2][4][7]

Acute Toxicity

| Route | Species | LD50 | Reference |

| Oral | Rat | 700 mg/kg | Journal of Pharmacology and Experimental Therapeutics. Vol. 115, Pg. 230, 1955.[7] |

| Oral | Mouse | 1152 mg/kg | Arzneimittel-Forschung. Drug Research. Vol. 4, Pg. 477, 1954.[7] |

| Subcutaneous | Mouse | 1160 mg/kg | Arzneimittel-Forschung. Drug Research. Vol. 5, Pg. 161, 1955.[7] |

Irritation and Sensitization

Information regarding skin and eye irritation is primarily qualitative. The substance may cause skin and eye irritation. To the best of current knowledge, the acute and chronic toxicity of this substance is not fully known, and no classification data on carcinogenic properties are available from major agencies like the EPA, IARC, NTP, OSHA, or ACGIH.

Experimental Protocols

Acute Oral Toxicity - OECD Test Guideline 401 (or equivalent)

This guideline outlines a method for assessing the acute oral toxicity of a substance. The test substance is administered in graduated doses to several groups of experimental animals, typically rodents, with one dose per group.

Methodology:

-

Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used for each dose level.

-

Fasting: Animals are fasted prior to administration of the test substance to ensure gastrointestinal absorption.

-

Dose Administration: The substance is administered orally in a single dose via gavage. If a single dose is not feasible, it can be given in smaller fractions over a period not exceeding 24 hours.

-

Observation Period: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.

-

LD50 Calculation: The LD50 value is determined statistically from the dose-response data.

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This guideline details the procedure for assessing the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are typically used.[4]

-

Test Area Preparation: A small area of the animal's skin is clipped free of fur.

-

Substance Application: A single dose of the test substance (0.5 mL for liquids) is applied to the prepared skin area and covered with a gauze patch and a semi-occlusive dressing for an exposure period of 4 hours.[4][6] Untreated skin on the same animal serves as a control.[4]

-

Observation: After the exposure period, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and scored.[2] The observation period can extend up to 14 days to assess the reversibility of the effects.[4]

-

Classification: The substance is classified based on the severity and reversibility of the observed skin reactions.

Safety Precautions